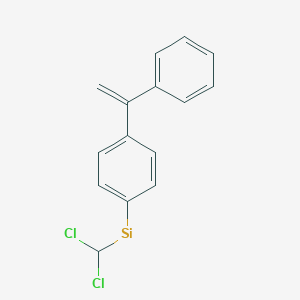
Gold--pyridine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold–pyridine (1/1) is a coordination compound where a gold ion is complexed with a pyridine ligand Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is known for its ability to act as a ligand in coordination chemistry The gold ion in this compound typically exists in the +1 oxidation state, forming a stable complex with pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold–pyridine (1/1) can be synthesized through the reaction of gold salts, such as gold chloride (HAuCl4), with pyridine under controlled conditions. One common method involves dissolving HAuCl4 in an aqueous solution and adding pyridine, which acts as a ligand to form the complex. The reaction is typically carried out at room temperature and may require a reducing agent to stabilize the gold ion in the +1 oxidation state .
Industrial Production Methods: Industrial production of gold–pyridine (1/1) may involve similar synthetic routes but on a larger scale. The process would include the purification of the compound through crystallization or other separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Gold–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The gold ion in the complex can be oxidized to a higher oxidation state under specific conditions.
Reduction: The gold ion can be reduced back to its elemental form or a lower oxidation state.
Substitution: The pyridine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold or gold nanoparticles.
Substitution: New gold complexes with different ligands.
Applications De Recherche Scientifique
Gold–pyridine (1/1) has several applications in scientific research:
Mécanisme D'action
The mechanism by which gold–pyridine (1/1) exerts its effects involves the interaction of the gold ion with biological molecules. The gold ion can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to such disruptions . The pyridine ligand helps stabilize the gold ion and facilitates its delivery to the target site.
Comparaison Avec Des Composés Similaires
Gold–pyridine (1/1) can be compared with other gold complexes, such as:
Gold–phosphine complexes: These have similar catalytic properties but different ligand environments.
Gold–amine complexes: These are often more reactive due to the basic nature of amines.
Gold–thiolate complexes: These are known for their strong binding to biological molecules and are used in medicinal chemistry
Uniqueness: Gold–pyridine (1/1) is unique due to the aromatic nature of pyridine, which provides stability and specific reactivity patterns. The nitrogen atom in pyridine also allows for additional interactions with other molecules, enhancing the compound’s versatility in various applications .
Propriétés
Numéro CAS |
514789-98-1 |
|---|---|
Formule moléculaire |
C5H5AuN |
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
gold;pyridine |
InChI |
InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H; |
Clé InChI |
IQARQEQNXROFNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


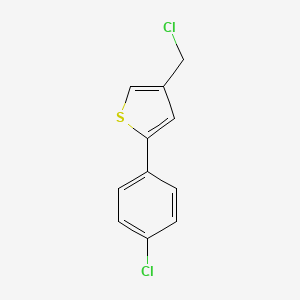
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
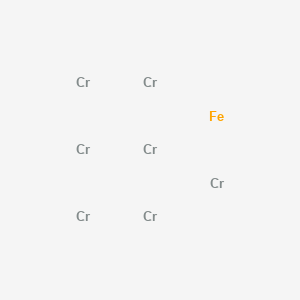
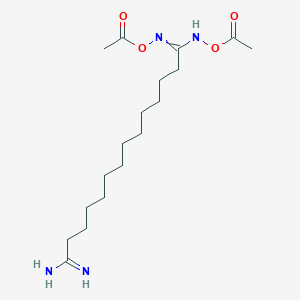
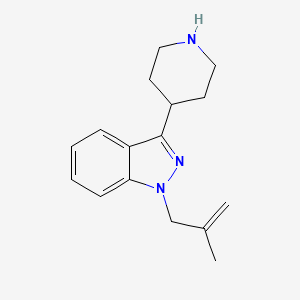

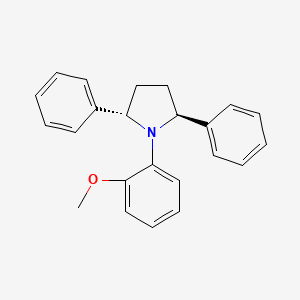
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)

